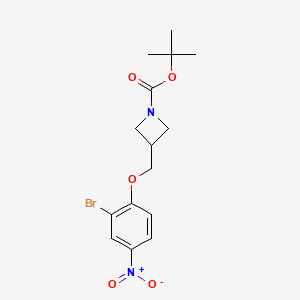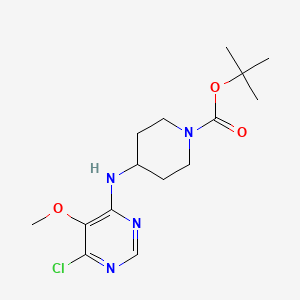![molecular formula C11H8N4 B8128625 5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8128625.png)
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine
Übersicht
Beschreibung
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Intermediates in Heterocyclic Derivative Synthesis : Aly et al. (2019) reported that 5-carbohydrazide and 5-carbonylazide of pyrazolo[3,4-b]pyridines serve as effective intermediates in synthesizing various heterocyclic derivatives, noting unexpected behaviors in their reactions (Aly et al., 2019).
Precursor for Polyheterocyclic Systems : Abdel‐Latif et al. (2019) discovered that 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can be used as a precursor for synthesizing new polyheterocyclic ring systems (Abdel‐Latif et al., 2019).
Biomedical Applications : Donaire-Arias et al. (2022) highlighted the diverse biomedical applications of 1H-pyrazolo[3,4-b]pyridines, which possess a variety of substituents, offering potential for synthetic methods and drug delivery (Donaire-Arias et al., 2022).
Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, demonstrating promising anticancer activity against various cancer cell lines (Chavva et al., 2013).
Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) developed an ultrasound-promoted regioselective synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines in ethanol, providing a rapid, efficient, and high-yield method (Nikpassand et al., 2010).
Antiviral Activity : Attaby et al. (2006) explored the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and related derivatives, demonstrating promising results against various viruses (Attaby et al., 2006).
Microwave-Assisted Synthesis : Gálvez et al. (2014) utilized microwave-assisted cyclocondensation reactions with iodine for the synthesis of 5-n-alkyl-cycloalkane[d]-pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and cyclic ketones, offering an environmentally friendly method (Gálvez et al., 2014).
Antibacterial, Antifungal, and Antitumor Activities : El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions, revealing high antibacterial, antifungal, and antitumor activities (El-Borai et al., 2012).
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-8(5-12-3-1)10-4-9-6-14-15-11(9)7-13-10/h1-7H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURAEMNOPASLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C3C(=C2)C=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B8128543.png)


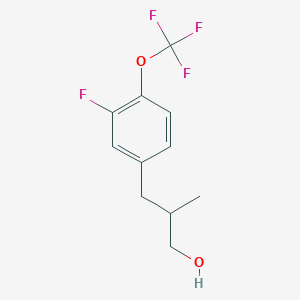
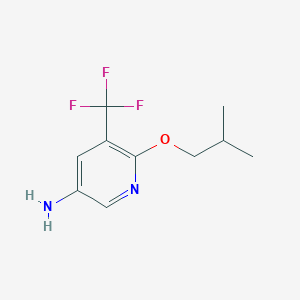
![2-[2-(2-Aminoethoxy)ethoxy]isoindole-1,3-dione;2,2,2-trifluoroacetic acid](/img/structure/B8128567.png)
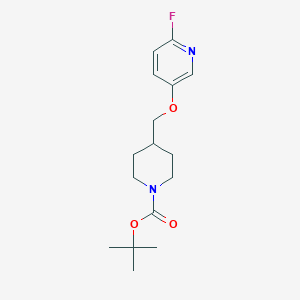
![2-[4-(2-Fluoro-4-formylphenyl)-pyrazol-1-yl]-N,N-dimethyl-acetamide](/img/structure/B8128590.png)
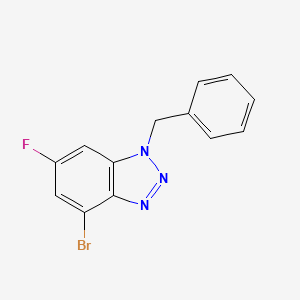
![2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine](/img/structure/B8128606.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B8128614.png)

